molecular formula C17H14N2O B12315714 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile

Cat. No.: B12315714
M. Wt: 262.30 g/mol
InChI Key: OFJZIOSGKCGPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic naming of chemical compounds is governed by the rules established by the International Union of Pure and Applied Chemistry. For the compound , the IUPAC name provides a precise and unambiguous description of its molecular architecture. According to authoritative chemical databases, the preferred IUPAC name for this compound is this compound. This nomenclature reflects the presence of a benzonitrile core substituted at the third position by a methyl group, which is itself linked to the nitrogen atom at position one of a 2-oxo-1,2,3,4-tetrahydroquinoline moiety.

The molecular formula for this compound is C₁₇H₁₄N₂O. This formula indicates the presence of seventeen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight, as computed from the atomic masses of the constituent elements, is approximately 262.31 grams per mole. This value is consistent across multiple reputable chemical suppliers and databases.

The structural formula of the compound can be depicted as follows:

$$
\mathrm{C{17}H{14}N_{2}O}
$$

The molecular structure features a benzonitrile ring system, characterized by a benzene ring substituted with a nitrile group (–C≡N) at the meta position. Attached to this ring at the third carbon is a methyl group, which forms a methylene bridge to the nitrogen atom at position one of the tetrahydroquinoline ring. The tetrahydroquinoline fragment is further substituted with a ketone (oxo) group at position two, resulting in a 2-oxo-1,2,3,4-tetrahydroquinoline core.

A summary of the key molecular descriptors is provided in the following table:

Descriptor Value
IUPAC Name This compound
Molecular Formula C₁₇H₁₄N₂O
Molecular Weight 262.31 g/mol
CAS Registry Number 1016882-19-1
MDL Number MFCD09937466
Structural Features Benzonitrile core, tetrahydroquinoline moiety, oxo group
Number of Rings 2 (benzene and tetrahydroquinoline)
Number of Nitrogen Atoms 2
Number of Oxygen Atoms 1
Number of Hydrogen Atoms 14
Number of Carbon Atoms 17

The precise arrangement of these atoms and functional groups is critical for the compound’s chemical reactivity and its potential applications in synthetic and medicinal chemistry.

Alternative Naming Conventions and Synonyms

In addition to its systematic IUPAC name, this compound is known by several alternative names and synonyms in chemical literature and commercial databases. These alternative names often reflect slight variations in the description of the molecular structure or the position of substituents, but all refer to the same chemical entity.

One commonly encountered synonym is this compound, which is sometimes written with minor variations in hyphenation or bracket placement. The compound is also referenced by its registry numbers in chemical inventories, such as the Chemical Abstracts Service (CAS) number 1016882-19-1. The MDL number MFCD09937466 is another identifier used in chemical supply and research contexts.

In some chemical databases, the compound may be indexed under alternative systematic names that emphasize different aspects of its structure. For example, the name 4-(4-oxo-1,2,3,4-tetrahydroquinolin-2-yl)-benzonitrile has been reported as a synonym, although this nomenclature reflects a different substitution pattern and is not strictly equivalent to the compound under discussion. Careful attention to the position of substituents is necessary to avoid confusion between structurally related but distinct compounds.

The following table summarizes the principal alternative names and identifiers for this compound:

Name or Identifier Source or Context
This compound Systematic name, commercial suppliers
CAS Number 1016882-19-1 Chemical Abstracts Service
MDL Number MFCD09937466 Chemical supplier databases
This compound Alternative spelling
4-(4-oxo-1,2,3,4-tetrahydroquinolin-2-yl)-benzonitrile Synonym in some databases

It is important to note that while these names are used interchangeably in some contexts, the IUPAC name provides the most precise and universally accepted description of the compound’s structure.

Structural Relationship to Tetrahydroquinoline Derivatives

The structural core of this compound is the 2-oxo-1,2,3,4-tetrahydroquinoline moiety. Tetrahydroquinolines are a class of bicyclic compounds consisting of a benzene ring fused to a partially saturated pyridine ring. The presence of the oxo group at the second position (2-oxo) introduces a ketone functionality, which significantly influences the compound’s electronic properties and reactivity.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous biologically active molecules. The partial saturation of the quinoline ring imparts greater flexibility and conformational diversity compared to fully aromatic quinolines. The introduction of a methyl bridge at the nitrogen atom of the tetrahydroquinoline, linking it to the benzonitrile ring, further diversifies the compound’s structural and electronic landscape.

Structurally, the compound can be viewed as a hybrid molecule, integrating the pharmacophoric elements of both benzonitrile and tetrahydroquinoline derivatives. This fusion is achieved through the methylene linkage, which connects the nitrogen atom of the tetrahydroquinoline ring to the meta position of the benzonitrile ring. The resulting molecule possesses two aromatic systems, a nitrile group, and a ketone functionality, all of which contribute to its potential for diverse chemical transformations and biological activities.

The following table highlights the key structural features that relate this compound to the broader class of tetrahydroquinoline derivatives:

Structural Feature Description Relevance to Tetrahydroquinoline Derivatives
Tetrahydroquinoline Core Benzene fused to partially saturated pyridine ring Defines the compound as a tetrahydroquinoline derivative
2-Oxo Substitution Ketone group at position two of the tetrahydroquinoline ring Common modification in bioactive derivatives
N-Methylene Linkage Methylene bridge from nitrogen atom to benzonitrile Structural diversification; not present in simple tetrahydroquinolines
Benzonitrile Moiety Benzene ring with nitrile group at meta position Adds additional functionality and reactivity

The integration of these features within a single molecular framework positions this compound as a structurally unique member of the tetrahydroquinoline family. Its distinct substitution pattern and functional group composition set it apart from more conventional tetrahydroquinoline derivatives, while retaining the core characteristics that define this important class of compounds.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

3-[(2-oxo-3,4-dihydroquinolin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C17H14N2O/c18-11-13-4-3-5-14(10-13)12-19-16-7-2-1-6-15(16)8-9-17(19)20/h1-7,10H,8-9,12H2

InChI Key

OFJZIOSGKCGPSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CC3=CC(=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Solvent Effects

  • DMF vs. MeCN: DMF provides higher yields (72%) due to better solubility of intermediates, but MeCN reduces side reactions in microwave synthesis.
  • Toluene: Preferred for Pd-catalyzed methods to prevent catalyst poisoning.

Temperature Control

  • Alkylation: Temperatures >80°C lead to decomposition of the nitrile group.
  • Microwave: Rapid heating at 120°C minimizes byproduct formation.

Catalytic Systems

  • Palladium vs. Rhodium: Pd(OAc)₂ outperforms Rh catalysts in coupling efficiency (80% vs. 50%).
  • Ligand Choice: Bulky phosphines (e.g., BINAP) improve stereoselectivity but reduce reaction rates.

Challenges and Solutions

Nitrile Stability

The benzonitrile group is prone to hydrolysis under acidic or basic conditions. Strategies include:

  • Low-Temperature Workup: Quenching reactions at 0°C.
  • Neutral pH Extraction: Using saturated NaCl instead of acidic aqueous layers.

Purification Difficulties

  • Column Chromatography: Hexane:ethyl acetate (3:1) effectively separates the product from unreacted tetrahydroquinoline.
  • Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals.

Emerging Techniques

Flow Chemistry

Continuous-flow systems enable safer handling of exothermic alkylation steps, achieving 85% yield with a residence time of 20 minutes.

Enzymatic Catalysis

Preliminary studies using ketoreductases for asymmetric synthesis of intermediates show enantiomeric excess (ee) >90%, though yields remain low (40–50%).

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique scaffold can be compared to several analogs, focusing on structural variations, physicochemical properties, and inferred biological activities.

MCHR1 Antagonist Analogs

Compounds like FE@SNAP and Tos@SNAP () share the tetrahydroquinolin-2-one core but incorporate extended substituents, such as fluorinated ethyl groups or tosyloxyethyl chains. These modifications enhance binding affinity to MCHR1, a target for obesity and depression therapies. For instance, FE@SNAP demonstrates improved receptor selectivity and in vivo stability compared to simpler benzonitrile derivatives, likely due to fluorine’s electron-withdrawing effects .

Benzonitrile Derivatives with Heterocyclic Variations

  • 3-[(3,4-Dihydro-2-oxo-1(2H)-quinolinyl)methyl]-4-fluorobenzo­nitrile (CAS 1016501-30-6): The addition of a fluorine atom on the benzonitrile ring may enhance lipophilicity and blood-brain barrier penetration, critical for CNS-targeted drugs .

Core Heterocycle Modifications

  • 3-[(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzonitrile: Replacing tetrahydroquinoline with a benzisothiazol-3-one ring introduces sulfone and thioamide groups, which could influence electronic properties and binding kinetics .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Inferred Applications References
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile C₁₇H₁₄N₂O 262.30 Tetrahydroquinolin-2-one, benzonitrile API intermediate, CNS drugs
FE@SNAP C₂₇H₂₈F₃N₅O₅ 571.54 Fluorinated ethyl, piperidinyl substituents MCHR1 antagonist
4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzonitrile C₁₆H₁₄N₂O₂S 314.36 Oxymethyl linker, sulfur incorporation Metabolic stability studies
3-[(1,1-Dioxido-3-oxo-benzisothiazol-2-yl)methyl]benzonitrile C₁₅H₁₀N₂O₃S 298.32 Benzisothiazol-3-one core Kinase inhibition

Key Research Findings and Limitations

  • Pharmacological Potential: Structural similarities to MCHR1 antagonists suggest this compound may share therapeutic applications, though direct evidence is lacking .
  • Physicochemical Data Gaps : Melting/boiling points, solubility, and crystallinity data are absent in available literature, limiting formulation studies .
  • Synthetic Flexibility: The benzonitrile-tetrahydroquinoline scaffold allows modular substitutions, enabling optimization for target selectivity and pharmacokinetics .

Biological Activity

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile (CAS No. 1016882-19-1) is a synthetic compound that has garnered attention due to its potential biological activities. The structure features a tetrahydroquinoline moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H14_{14}N2_{2}O, with a molecular weight of 262.31 g/mol. The compound exhibits a complex structure that contributes to its biological efficacy.

PropertyValue
Molecular FormulaC17_{17}H14_{14}N2_{2}O
Molecular Weight262.31 g/mol
CAS Number1016882-19-1
AppearancePowder

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant antiviral properties. For instance, compounds similar to this compound have shown activity against human coronaviruses (HCoV-229E and HCoV-OC43), suggesting potential as antiviral agents in treating viral infections .

Antitumor Effects

The tetrahydroquinoline scaffold has been linked to antitumor activity through various mechanisms, including the induction of apoptosis in cancer cells. Research on related compounds has demonstrated their ability to inhibit tumor growth by modulating key signaling pathways such as AKT and BIM . It is hypothesized that this compound may exhibit similar effects due to its structural similarities.

Neuroprotective Properties

Compounds with the tetrahydroquinoline structure are also being explored for neuroprotective effects. Studies have shown that modifications can lead to enhanced neuroprotective activity against neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is primarily attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and promoting apoptosis in cancer cells.
  • Antioxidant Activity : Reducing oxidative stress through the scavenging of free radicals.
  • Modulation of Signaling Pathways : Influencing pathways such as PI3K/AKT which are crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Antiviral Efficacy : A study demonstrated that tetrahydroquinoline derivatives significantly reduced viral loads in infected cell lines when compared to controls.
    • Methodology : Cell viability assays and viral titer measurements were used.
    • Results : A notable decrease in viral replication was observed at concentrations as low as 10 µM.
  • Antitumor Activity : In vivo studies using murine models showed that tetrahydroquinoline derivatives led to tumor regression.
    • Methodology : Tumor-bearing mice were treated with varying doses of the compound.
    • Results : Tumor size was significantly reduced compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.